

# An In-depth Technical Guide to the Properties of C6N6O6 Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Benzotrifuroxan*

Cat. No.: *B3051571*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and toxicological profiles of isomers with the molecular formula C6N6O6. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

## Introduction to C6N6O6 Isomers

The molecular formula C6N6O6 encompasses several isomers, with the most prominent being Hexanitrobenzene (HNB), Hexanitrosobenzene, and Benzenetrifuroxan. These compounds are characterized by a benzene ring backbone with six nitrogen and six oxygen atoms as substituents. Their highly nitrated or nitrosated nature imparts significant energetic properties, making them a subject of interest primarily in the field of explosives. However, the toxicological and potential pharmacological activities of these and related nitroaromatic compounds are also of critical importance for environmental and health sciences.

## Physicochemical and Energetic Properties

The quantitative properties of the primary C6N6O6 isomers are summarized in the tables below for easy comparison.

## Table 1: Physicochemical Properties of C6N6O6 Isomers

Property	Hexanitrobenzene (HNB)	Hexanitrosobenzene	Benzenetrifuroxan
Molecular Formula	C <sub>6</sub> N <sub>6</sub> O <sub>12</sub> <a href="#">[1]</a>	C <sub>6</sub> N <sub>6</sub> O <sub>6</sub> <a href="#">[2]</a>	C <sub>6</sub> N <sub>6</sub> O <sub>6</sub>
Molar Mass	348.10 g/mol <a href="#">[1]</a>	252.10 g/mol <a href="#">[2]</a>	252.102 g/mol
Appearance	Yellow or brown powdered crystals <a href="#">[1]</a> <a href="#">[3]</a>	-	Crystalline solid
Density	1.985 g/cm <sup>3</sup> <a href="#">[1]</a> <a href="#">[3]</a>	-	-
Melting Point	256 to 264 °C (decomposes) <a href="#">[1]</a> <a href="#">[3]</a>	-	195 °C
Crystal System	-	-	Orthorhombic
Space Group	-	-	Pna21

Note: Data for Hexanitrosobenzene is limited due to its instability.

## Table 2: Energetic Properties of C<sub>6</sub>N<sub>6</sub>O<sub>6</sub> Isomers

Property	Hexanitrobenzene (HNB)	Benzenetrifuroxan
Detonation Velocity	9,340 m/s <a href="#">[1]</a> <a href="#">[3]</a>	8.61 km/s
Chapman-Jouguet Detonation Pressure	43 GPa <a href="#">[3]</a>	-
Heat of Formation	17.48 kJ/mol <a href="#">[3]</a>	606 kJ/mol
Heat of Explosion	-	5903 kJ/kg
Shock Sensitivity	None <a href="#">[1]</a> <a href="#">[3]</a>	Sensitive to impact
Friction Sensitivity	None <a href="#">[1]</a> <a href="#">[3]</a>	-

## Synthesis Protocols

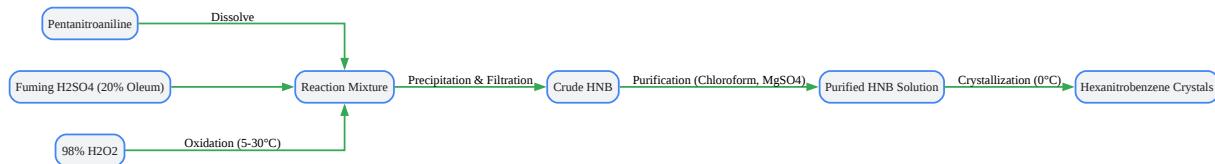
Detailed experimental procedures for the synthesis of Hexanitrobenzene and Benzenetrifuroxan are outlined below.

## Synthesis of Hexanitrobenzene (HNB)

A common method for the synthesis of HNB involves the oxidation of pentanitroaniline.[\[1\]](#)[\[4\]](#)

### Experimental Protocol:

- **Dissolution:** Dissolve pentanitroaniline in fuming sulfuric acid (containing 20% oleum).
- **Cooling:** Cool the solution to 5°C.
- **Oxidation:** Slowly add 98% hydrogen peroxide while maintaining the temperature below 30°C.
- **Reaction:** Stir the solution at 25-30°C for 24 hours, followed by stirring at 0°C for 1 hour.
- **Precipitation and Filtration:** The precipitated product is collected by filtration through a sintered glass funnel.
- **Washing:** Wash the precipitate with concentrated sulfuric acid.
- **Purification:** Dissolve the crude product in warm, dry chloroform and pass it through a short column of anhydrous magnesium sulfate.
- **Crystallization:** Concentrate the filtrate at 25°C and chill at 0°C for several hours to induce crystallization of pale yellow prisms of hexanitrobenzene.



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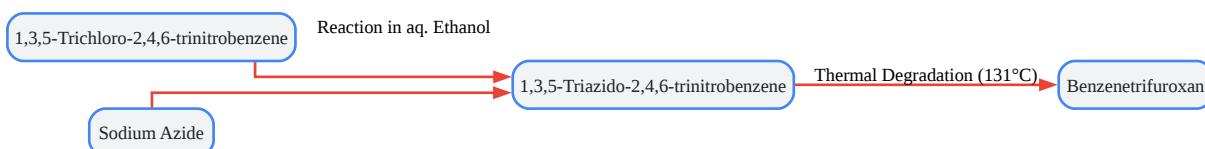
*Synthesis workflow for Hexanitrobenzene (HNB).*

## Synthesis of Benzenetrifuroxan

Benzenetrifuroxan can be synthesized via the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene.

Experimental Protocol:

- Precursor Synthesis: Synthesize 1,3,5-triazido-2,4,6-trinitrobenzene from the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with sodium azide in aqueous ethanol.
- Thermal Degradation: Heat the precursor, 1,3,5-triazido-2,4,6-trinitrobenzene, to its melting point (131°C) to induce thermal degradation and formation of Benzenetrifuroxan.



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*Synthesis pathway for Benzenetrifuroxan.*

## Toxicological Profile and Potential Mechanisms of Action

The toxicological properties of C<sub>6</sub>N<sub>6</sub>O<sub>6</sub> isomers are not extensively studied individually. However, as nitroaromatic compounds, their toxicity is generally attributed to the metabolic reduction of the nitro groups, leading to the formation of reactive intermediates that can cause cellular damage.

## General Toxicity of Nitroaromatic Compounds

Nitroaromatic compounds are known for their potential mutagenicity and carcinogenicity.<sup>[5][6]</sup> The mechanism of toxicity often involves the enzymatic reduction of the nitro group to form

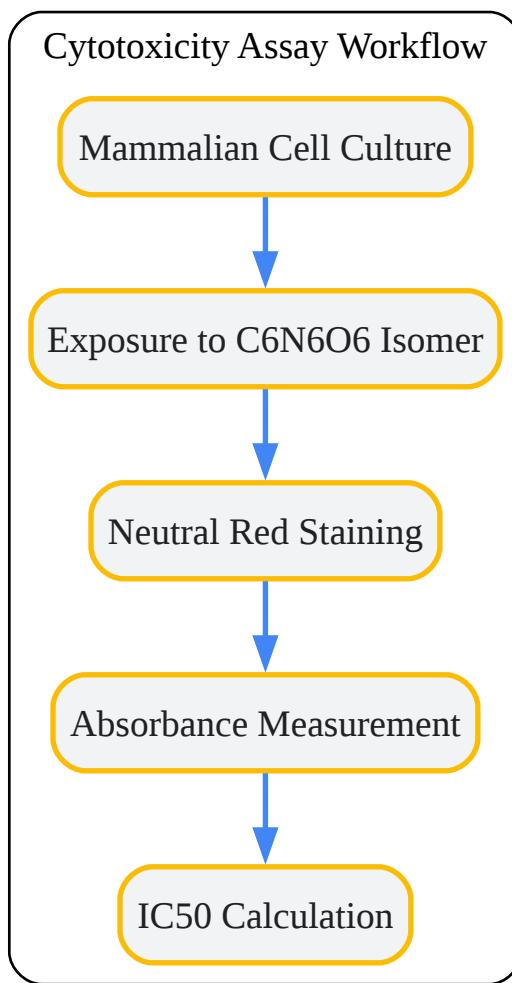
nitroso and hydroxylamine intermediates. These reactive species can bind to cellular macromolecules, including DNA, leading to mutations.<sup>[7]</sup> The mutagenic activity of many nitroaromatics is dependent on the presence of nitroreductase enzymes found in bacteria and mammalian cells.<sup>[7]</sup>

## In Vitro Cytotoxicity and Genotoxicity Assessment

Standardized in vitro assays are employed to evaluate the cytotoxic and genotoxic potential of chemicals. For compounds like the C<sub>6</sub>N<sub>6</sub>O<sub>6</sub> isomers, a tiered approach is recommended.

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)

- Cell Culture: Maintain a suitable mammalian cell line (e.g., human keratinocytes) in appropriate culture conditions.
- Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the concentration range of the test compound.
- Exposure: Expose the cells to various concentrations of the C<sub>6</sub>N<sub>6</sub>O<sub>6</sub> isomer for a defined period (e.g., 24-48 hours).
- Neutral Red Staining: Incubate the treated cells with a medium containing neutral red, a supravital dye that is taken up by viable cells.
- Extraction and Quantification: Extract the dye from the cells and measure the absorbance using a spectrophotometer.
- Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (IC<sub>50</sub>).

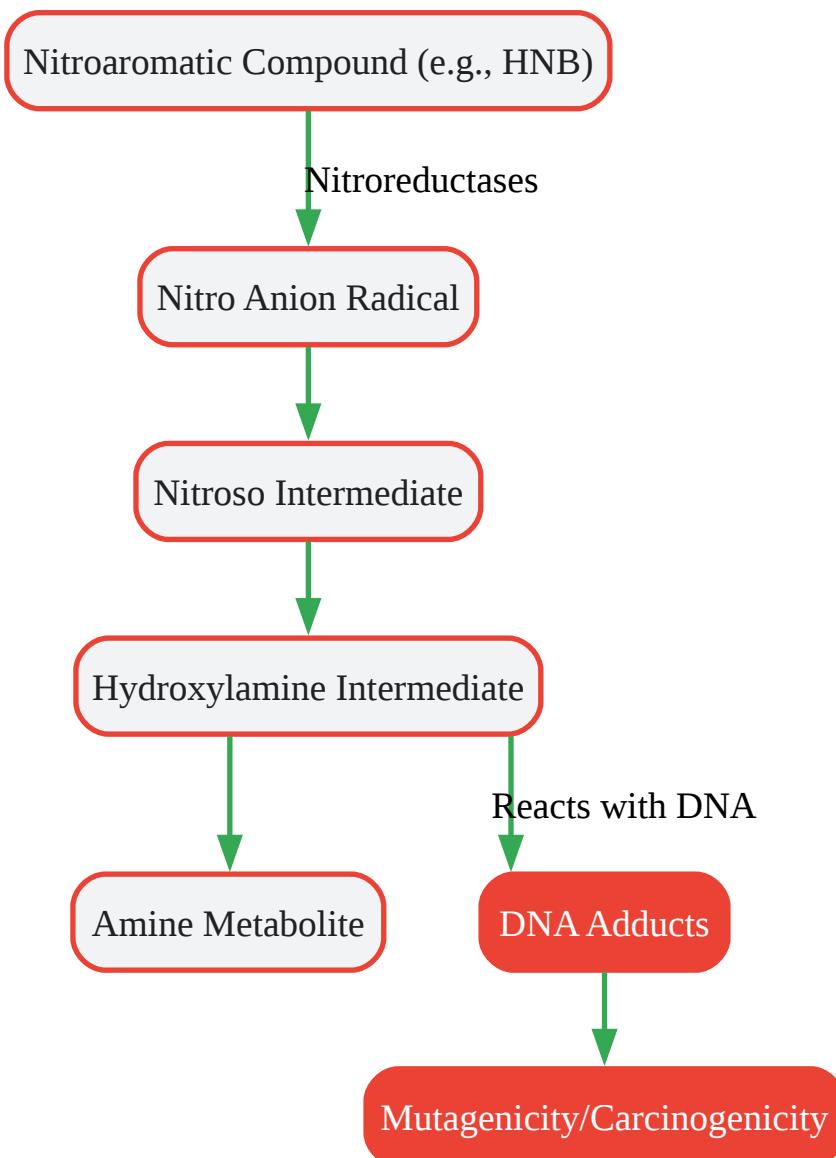


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*Workflow for an *in vitro* cytotoxicity assay.*

## Potential Metabolic Activation and Detoxification

The metabolism of nitroaromatic compounds can proceed through two major pathways: reduction of the nitro group and replacement of the nitro group with glutathione.<sup>[8]</sup> The reduction pathway is often linked to toxicity, as it generates reactive intermediates.<sup>[8]</sup> This process can be carried out by enzymes in the liver and by the intestinal microflora.<sup>[8]</sup>



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*Generalized metabolic activation pathway of nitroaromatic compounds leading to toxicity.*

## Conclusion

The isomers of C<sub>6</sub>N<sub>6</sub>O<sub>6</sub>, particularly Hexanitrobenzene and Benzenetrifuroxan, are high-energy materials with well-defined explosive properties. Their synthesis requires careful handling of hazardous reagents and conditions. From a toxicological perspective, these compounds are of concern due to their nitroaromatic structure, which suggests a potential for mutagenicity and carcinogenicity through metabolic activation. Further research is needed to fully characterize the biological activities and toxicological profiles of each isomer, employing

detailed in vitro and in vivo studies. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals working with these and related compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of C6N6O6 Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3051571#molecular-formula-c6n6o6-properties>

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